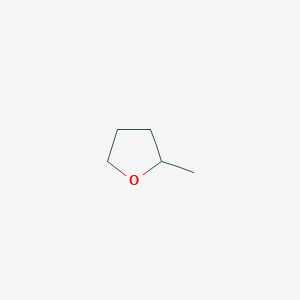

2-Methyltetrahydrofuran

Description

2-Methyltetrahydrofuran (2-MeTHF, C₅H₁₀O) is a heterocyclic ether derived from renewable biomass sources such as levulinic acid or furfural, making it a sustainable alternative to conventional petrochemical solvents . Structurally, it is a methyl-substituted derivative of tetrahydrofuran (THF), with enhanced stability and tailored solvation properties. Key physicochemical properties include:

- Boiling point: 80°C

- Vapor pressure: 13.6 kPa at 20°C

- Water miscibility: Low (forms an azeotrope with water)

- Polarity: Intermediate between diethyl ether and THF .

2-MeTHF is widely used in organometallic chemistry, biphasic reactions, natural product extraction, and pharmaceutical synthesis due to its stability, low toxicity, and compatibility with green chemistry principles .

Properties

IUPAC Name |

2-methyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUJQDFVADABEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030258 | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG] | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.3 [mmHg] | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25265-68-3, 96-47-9 | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCD0VD8ALF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Pharmaceutical Applications

2-MeTHF has been extensively utilized in pharmaceutical chemistry due to its effectiveness as a solvent in reaction processes and extractions.

Case Study: Salting-Out Processes

In a study focusing on salting-out techniques in pharmaceutical process chemistry, 2-MeTHF was employed to extract lipophilic impurities from aqueous solutions. The use of this solvent allowed for improved partitioning during the extraction of compounds like doripenem, demonstrating its effectiveness in enhancing product purity .

Table 1: Solvent Properties of 2-MeTHF

| Property | Value |

|---|---|

| Boiling Point | 80.1 °C |

| Density | 0.873 g/cm³ |

| Dielectric Constant | 7.6 |

| Flash Point | 23 °C |

Green Chemistry

The transition towards sustainable practices has highlighted the role of 2-MeTHF as a green solvent. It is biodegradable and derived from renewable resources, aligning with the principles of green chemistry.

Case Study: Biofuel Production

Research indicated that using 2-MeTHF as a solvent in the production of biofuels led to increased substrate conversion rates by approximately 13% and enhanced bio-oil yield by about 17 wt% compared to conventional solvents . This demonstrates its potential to improve efficiency in biomass conversion processes.

Energy Applications

2-MeTHF is also being explored for its potential as a fuel or fuel additive due to its favorable combustion properties.

Case Study: Fuel Blending

A study evaluating the blending rules for furanic species found that 2-MeTHF exhibited superior properties compared to other furan derivatives like 2-methylfuran. This makes it a promising candidate for developing advanced fuels with optimized characteristics .

Material Science

In material science, 2-MeTHF serves as a solvent in polymer synthesis and processing.

Case Study: Polymer Development

Research has shown that using 2-MeTHF can enhance the solubility of certain polymers, facilitating their processing into films and coatings. Its ability to dissolve both polar and non-polar materials makes it invaluable in formulating new polymer blends that require specific mechanical properties .

Chemical Reactions Analysis

Hydrogenation of Furfural

The primary industrial route involves catalytic hydrogenation of furfural (derived from biomass) in a single-step process:

Reaction:

-

Catalysts: Pd/C (3–5% loading), Ni-based catalysts, or Raney nickel.

-

Temperature: 115–260°C (vapor phase) or 60–140°C (liquid phase).

-

Pressure: 3–4 MPa H₂.

-

Yield: Up to 50% selectivity at >99% conversion with Pd catalysts .

By-products:

-

Major: Tetrahydrofuran (THF), 2-pentanone, 2-methylfuran.

-

Separation: Biphasic aqueous/organic separation at 60°C reduces water miscibility .

Levulinic Acid Pathway

An alternative renewable route via γ-valerolactone:

-

Cyclization and hydrogenation of levulinic acid to γ-valerolactone.

-

Hydrogenation to 1,4-pentanediol, followed by dehydration to 2-MeTHF .

Grignard Reagent Stability

2-MeTHF outperforms THF in stabilizing highly reactive organometallics:

| Parameter | 2-MeTHF | THF |

|---|---|---|

| Boiling Point | 80°C | 66°C |

| Stability with RMgX | >24 hrs | <12 hrs |

| Wurtz Coupling By-Product | Reduced | Significant |

Example Reaction:

-

Synthesis of β-(trifluoromethyl) β-amino acids using Reformatsky reagents in 2-MeTHF achieved 85–95% yield .

Cross-Coupling Reactions

Nickel-catalyzed cross-couplings of aryl Grignards in 2-MeTHF proceed efficiently:

-

Substrate: 4-Chloro-2-arylquinolines.

-

Conditions: 2.5 mol% Ni catalyst, 80°C, 4 h.

Participation in Ring-Closing Metathesis (RCM)

2-MeTHF enables spontaneous isomerization post-RCM due to its high polarity and thermal stability :

Substrate: Allylic ethers (e.g., 1-(allyloxy)-1-vinylcyclohexane).

Catalyst: Hoveyda-Grubbs II (0.25–10 mol%).

Results:

| Catalyst Loading (mol%) | Conversion (%) | Product Ratio (RCM:Isomer) |

|---|---|---|

| 0.25 | 100 | 98:2 |

| 10 | 100 | <1:99 |

Key Advantage: Facilitates double-bond migration to form thermodynamically favored vinylic ethers/amides .

Oxidation and Peroxide Formation

While more stable than THF, 2-MeTHF forms peroxides under prolonged air exposure:

| Condition | Peroxide Formation (ppm) |

|---|---|

| Fresh bottle | 2 |

| 5 days (unstabilized) | 45 |

| With BHT stabilizer | <150 |

Safety Note: Reacts violently with strong oxidizers (e.g., HNO₃, O₃) .

Extraction Efficiency

-

Partition Coefficients: Superior to THF for polar/non-polar separations due to low water solubility (4.4 g/100 g at 23°C) .

-

Case Study: Isolation of metathesis products achieved via simple phase separation, avoiding chromatography .

Biofuel Component

2-MeTHF’s high energy density (30.7 MJ/L) and renewable origin make it a diesel additive. A reduced combustion mechanism (78 species, 233 reactions) accurately predicts ignition delays and flame speeds in dual-fuel engines .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Tetrahydrofuran (THF)

Physicochemical Properties

| Property | 2-MeTHF | THF | |

|---|---|---|---|

| Boiling Point (°C) | 80 | 66 | |

| Water Miscibility | Low | High | |

| Stability (Acid/Base) | High | Moderate | |

| Source | Bio-based | Petrochemical | |

| Vapor Pressure (kPa) | 13.6 | 19.6 | |

| Polarity (ET₃₀) | 37.4 | 37.4 |

Key Differences :

- Stability : 2-MeTHF exhibits superior stability under acidic or basic conditions, reducing risks of peroxidation compared to THF .

- Water Immiscibility : 2-MeTHF’s low water miscibility simplifies phase separation in biphasic reactions, whereas THF’s high miscibility complicates product isolation .

- Renewability : 2-MeTHF is derived from biomass, aligning with green chemistry goals, while THF relies on fossil fuels .

Comparison with Hexane

Physicochemical Properties

Key Differences :

Comparison with Diethyl Ether

Physicochemical Properties

| Property | 2-MeTHF | Diethyl Ether | |

|---|---|---|---|

| Boiling Point (°C) | 80 | 35 | |

| Flammability | Moderate | High | |

| Stability | High | Low (peroxidation) | |

| Polarity | Moderate | Low |

Key Differences :

Preparation Methods

Two-Stage Vapor-Phase Hydrogenation

The two-stage method, described in U.S. Patent 6,479,677, involves sequential hydrogenation steps:

-

First Stage : Furfural is hydrogenated to 2-methylfuran (2-MF) over a copper chromite catalyst at 170–175°C and atmospheric pressure. This step achieves ~60% 2-MF yield, with residual furfuryl alcohol and minor byproducts.

-

Second Stage : 2-MF undergoes further hydrogenation to 2-MeTHF using a nickel-based catalyst at 115°C, yielding up to 90% 2-MeTHF with <9% unreacted 2-MF.

Advantages :

-

Utilizes inexpensive, non-precious metal catalysts (Cu, Ni).

-

Enables continuous production at atmospheric pressure, reducing operational costs.

Reaction Conditions :

| Parameter | First Stage | Second Stage |

|---|---|---|

| Catalyst | Cu chromite | Ni/Al₂O₃ |

| Temperature (°C) | 170–175 | 115 |

| Pressure (MPa) | Atmospheric | Atmospheric |

| H₂:Furfural Ratio | 2:1 | 2:1 |

| Yield (%) | 60 | 90 |

One-Stage Liquid-Phase Hydrogenation

A single-step process, patented in US20100099895A1, employs palladium on carbon (Pd/C) under high-pressure conditions (80 bar H₂) to convert furfural directly to 2-MeTHF. At 200°C, this method achieves 49% 2-MeTHF yield, alongside byproducts such as tetrahydrofuran (THF, 20%) and 2-pentanone (9.2%).

Key Features :

-

Eliminates intermediate isolation, simplifying workflow.

-

Phase separation at 60°C enhances purity by exploiting 2-MeTHF’s low water solubility (4.4 g/100 g at 23°C).

Alternative Routes from Levulinic Acid

Levulinic acid, a biomass-derived platform chemical, offers an alternative pathway to 2-MeTHF via γ-valerolactone (GVL) and 1,4-pentanediol intermediates:

-

Cyclization and Reduction :

Levulinic acid → γ-Valerolactone (GVL) via acid-catalyzed cyclization.

GVL → 1,4-Pentanediol via hydrogenation (Ru/C catalyst, 150°C, 50 bar H₂). -

Dehydration :

1,4-Pentanediol → 2-MeTHF using acidic resins (e.g., Amberlyst-15) at 120°C.

Yield Comparison :

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| GVL → 1,4-Pentanediol | Ru/C | 150 | 85 |

| 1,4-Pentanediol → 2-MeTHF | Amberlyst-15 | 120 | 78 |

Catalyst Systems and Optimization

Catalyst selection critically influences reaction efficiency and product distribution.

Copper-Based Catalysts

Copper chromite (CuCr₂O₄) dominates the first hydrogenation stage due to its high activity for carbonyl group reduction. In vapor-phase systems, it achieves 60–70% 2-MF selectivity at 170°C. Deactivation via coking is mitigated by periodic regeneration under air flow.

Nickel and Palladium Catalysts

-

Nickel : Supported on Al₂O₃ or SiO₂, nickel catalysts excel in furan ring hydrogenation, converting 2-MF to 2-MeTHF with >90% selectivity at 115°C.

-

Palladium : Pd/C (3–5 wt%) enables single-step hydrogenation but requires high H₂ pressure (80 bar) and generates more byproducts.

Catalyst Performance :

| Catalyst | Support | Reaction Stage | Selectivity (%) |

|---|---|---|---|

| CuCr₂O₄ | None | Furfural → 2-MF | 70 |

| Ni | Al₂O₃ | 2-MF → 2-MeTHF | 90 |

| Pd | C | Furfural → 2-MeTHF | 49 |

Industrial-Scale Process Design

Vapor-Phase Continuous Reactors

Modern plants adopt tubular reactors with catalyst-packed beds for continuous operation. Key design considerations include:

Byproduct Management

Byproducts like THF and 2-pentanone are separated via fractional distillation. Aqueous phases (4–10% of output) are treated biologically or recycled.

Emerging Techniques and Sustainability

Q & A

Q. What analytical techniques characterize 2-MeTHF’s phase behavior in multiphase reaction systems?

- Gas chromatography (GC) monitors azeotrope formation, while differential scanning calorimetry (DSC) tracks phase transitions. For biphasic systems (e.g., aqueous-organic), interfacial tension measurements and UV-Vis spectroscopy quantify partitioning efficiencies .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate toxicological results using multiple models (e.g., in vitro/in vivo) and statistical tools like Bayesian meta-analysis.

- Experimental Design : Prioritize solvent recycling protocols (e.g., distillation) to align with green chemistry principles.

- Safety Protocols : Integrate OSHA/NIOSH exposure limits (e.g., 50 ppm TWA) into risk assessments for laboratory workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.